molecular formula C11H12BrN3 B13325196 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

Cat. No.: B13325196
M. Wt: 266.14 g/mol
InChI Key: USUSTQXQAKIFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a chemical compound that features a bromine atom, an imidazole ring, and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and 2-bromo-1H-imidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to obtain a product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
  • 3-bromo-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
  • 3-bromo-N-(1H-imidazol-2-ylmethyl)-6-methylaniline

Uniqueness

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the methylaniline group can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

USUSTQXQAKIFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=NC=CN2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.